Methyl 3-(aminomethyl)benzoate
Description
Methyl 3-(aminomethyl)benzoate is an organic compound that is structurally characterized by a benzene (B151609) ring substituted with a methyl ester group and an aminomethyl group at the meta-position. This unique arrangement of functional groups makes it a molecule of considerable interest in the chemical sciences.
With the molecular formula C9H11NO2, this compound is a benzoate (B1203000) ester that has garnered attention for its versatile applications. ontosight.ai Its significance lies in its bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester, which allows it to participate in a wide array of chemical transformations. This dual reactivity makes it a valuable component in the construction of more complex molecular architectures. ontosight.ai The hydrochloride salt form of this compound is also frequently used in research, often to enhance its stability and solubility, which is advantageous for various synthetic applications. cymitquimica.com
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 93071-65-9 |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| InChIKey | OWBKDJSKHXGOJY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)CN |
Data sourced from PubChem CID 2794826 nih.gov
Academic inquiry into this compound is broad, spanning several key areas of chemistry. Researchers are actively exploring its utility in the synthesis of novel compounds, particularly in the realm of medicinal chemistry and materials science. Studies often focus on leveraging its distinct functional groups for the development of new synthetic methodologies. Its presence in prominent chemical databases such as PubChem and ChemSpider underscores its importance in the scientific community, facilitating its accessibility for research and development purposes. ontosight.ai
The primary role of this compound in academic research is as a key intermediate and building block in organic synthesis. ontosight.ai Its structure is a versatile scaffold for the synthesis of a variety of target molecules. The amino group can be readily acylated, alkylated, or used in the formation of amides and sulfonamides. Simultaneously, the methyl ester can undergo hydrolysis, amidation, or reduction to an alcohol, providing multiple pathways for molecular elaboration. This versatility allows for its use in the construction of diverse molecular frameworks, including those found in biologically active compounds. cymitquimica.com
For instance, derivatives of this compound are investigated for their potential biological activities. The core structure can be modified to create libraries of related compounds for screening in drug discovery programs. smolecule.com
Current research trajectories for this compound and its analogs are directed towards several promising areas. One major focus is its application in the synthesis of pharmaceutical compounds. ontosight.aicymitquimica.com Researchers are exploring its use as a precursor for molecules with potential therapeutic applications.
Another significant research avenue is in the development of new materials. The functional groups of this compound allow for its incorporation into polymeric structures, leading to the creation of materials with tailored properties.
Furthermore, there is ongoing interest in developing more efficient and sustainable synthetic routes to this compound and its derivatives. This includes the exploration of novel catalytic systems and reaction conditions to improve yields and reduce environmental impact. The continuous investigation into its reactivity and potential applications ensures that this compound will remain a relevant and valuable tool for the academic and industrial research communities.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(aminomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKDJSKHXGOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383448 | |
| Record name | Methyl 3-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-65-9 | |
| Record name | Methyl 3-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Methyl 3 Aminomethyl Benzoate
Established Synthetic Routes to Methyl 3-(aminomethyl)benzoate
Several well-documented pathways exist for the laboratory and industrial-scale synthesis of this compound. These routes often begin from readily available benzoic acid or benzoate (B1203000) derivatives.
The direct esterification of 3-(aminomethyl)benzoic acid with methanol is a straightforward and common method for preparing this compound. This reaction is an acid-catalyzed equilibrium process, often referred to as Fischer esterification. To drive the reaction toward the product, an excess of methanol is typically used, and a strong acid catalyst is employed.
The general mechanism involves the protonation of the carboxylic acid group by the catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. uomustansiriyah.edu.iq
Commonly used acid catalysts include:
Concentrated Sulfuric Acid (H₂SO₄)
Hydrogen Chloride (HCl) gas dissolved in methanol google.com
Thionyl Chloride (SOCl₂) chemicalbook.com
The reaction is typically carried out by refluxing the mixture of 3-(aminomethyl)benzoic acid, methanol, and the acid catalyst. chemicalbook.com A process described for the analogous 4-(aminomethyl)benzoic acid involves heating the reaction mixture at reflux overnight. google.com The product is often isolated as its hydrochloride salt due to the presence of the basic amino group and the acidic conditions.
| Catalyst | Typical Conditions | Product Form |
| Sulfuric Acid | Refluxing in excess methanol | Ester |
| Hydrogen Chloride | HCl gas in methanol, reflux | Hydrochloride Salt |
| Thionyl Chloride | Cooled initially, then refluxed | Ester |
Catalytic hydrogenation provides an effective route to this compound by reducing precursor molecules containing nitrogen-bearing functional groups. This method is valued for its clean reaction profile and often high yields.
Key precursors for hydrogenation include:
Methyl 3-cyanobenzoate: The nitrile group is readily reduced to a primary amine using hydrogen gas over a metal catalyst. google.com
Imines or Oximes: These can be formed from methyl 3-formylbenzoate and subsequently hydrogenated to the desired amine. google.com
The reduction of methyl 3-cyanobenzoate is a prominent example. The reaction is performed under a hydrogen atmosphere in the presence of a heterogeneous catalyst.
| Catalyst | Pressure | Solvent | Temperature |
| Palladium on Carbon (Pd/C) | Atmospheric or elevated pressure | Methanol, Ethanol | Room to moderate temperature |
| Raney Nickel (Ra-Ni) | Elevated pressure | Ethanol | Elevated temperature |
| Platinum Oxide (PtO₂) | Atmospheric or elevated pressure | Acetic Acid, Ethanol | Room temperature |
The choice of catalyst and reaction conditions can be optimized to achieve high conversion and selectivity, minimizing side reactions. For instance, palladium-on-carbon is a highly efficient catalyst for the reduction of aromatic nitro groups to amines, a similar transformation, often yielding quantitative results. sciencemadness.org
Chemical reduction offers an alternative to catalytic hydrogenation for converting nitrile or amide functionalities into the aminomethyl group. These methods utilize stoichiometric hydride-donating reagents.
Reduction of Methyl 3-cyanobenzoate: The cyano group can be effectively reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, providing a primary amine after an aqueous workup. libretexts.org The reaction involves two successive nucleophilic additions of hydride ions to the electrophilic carbon of the nitrile. libretexts.org Another reagent system is diisopropylaminoborane, which, in the presence of a catalytic amount of lithium borohydride (LiBH₄), reduces a wide variety of nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org
Reduction of Methyl 3-carbamoylbenzoate: The primary amide group can also be reduced to an amine. While LiAlH₄ is capable of this transformation, other reagents like sodium borohydride in conjunction with cobalt(II) chloride have been reported for the reduction of amido groups on methyl benzoate derivatives. google.com
| Precursor | Reagent | Key Features |
| Methyl 3-cyanobenzoate | Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective, requires anhydrous conditions |
| Methyl 3-cyanobenzoate | Diisopropylaminoborane / cat. LiBH₄ | High yields, can be selective in the presence of some functional groups nih.gov |
| Methyl 3-carbamoylbenzoate | Sodium Borohydride / Cobalt(II) Chloride | Milder conditions compared to LiAlH₄ |
This compound contains a basic primary amino group, which readily reacts with acids to form ammonium salts. The reaction with hydrochloric acid (HCl) is a standard acid-base neutralization that yields this compound hydrochloride. chemicalbook.comchemicalbook.com This salt is typically a white, crystalline solid with a distinct melting point (177-179°C), making it easier to handle, purify, and store than the free base, which may be an oil or low-melting solid. chemicalbook.comchemicalbook.com
The hydrochloride salt is often the direct product isolated from syntheses conducted under acidic conditions, such as the Fischer esterification using HCl as a catalyst. google.com The free base can be regenerated by treating the hydrochloride salt with a suitable base, such as sodium carbonate or sodium hydroxide solution.
The synthesis can also be achieved from other substituted methyl benzoate precursors. A common strategy involves installing a leaving group at the benzylic position, which is then displaced by an amine source.
A primary example starts with methyl 3-methylbenzoate .
Benzylic Bromination: The methyl group is first brominated using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) to form methyl 3-(bromomethyl)benzoate . chemicalbook.com
Amination: The resulting benzylic bromide is a reactive electrophile. It can be converted to the primary amine through several methods:
Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis.
Azide Reduction: Reaction with sodium azide (NaN₃) to form an azidomethyl intermediate, which is then reduced to the amine using triphenylphosphine (Staudinger reaction) or catalytic hydrogenation. chemicalbook.com
Direct Ammonolysis: Reaction with ammonia, though this can lead to over-alkylation products.
This multi-step pathway provides a versatile route from a common starting material.
Advanced Synthetic Strategies and Process Optimization
Research into the synthesis of benzoate esters continues to evolve, with a focus on improving efficiency, sustainability, and cost-effectiveness. While many advanced strategies are reported for methyl benzoate itself, the principles are applicable to the synthesis of derivatives like this compound.
One major area of advancement is the replacement of traditional homogeneous acid catalysts in esterification with heterogeneous solid acid catalysts . mdpi.com These catalysts, such as zeolites or metal oxides like zirconia, offer several advantages:
Easy Separation: They can be removed from the reaction mixture by simple filtration. mdpi.com
Reusability: Solid acids can be recovered and reused multiple times, reducing waste. mdpi.com
Reduced Corrosion: They are generally less corrosive than strong mineral acids like H₂SO₄. mdpi.com
Environmental Benefits: They significantly reduce the generation of acidic aqueous waste. mdpi.com
Studies on the synthesis of various methyl benzoates have shown that catalysts like titanium-zirconium solid acids can effectively promote the esterification of benzoic acids with methanol. mdpi.com
Process intensification represents another key strategy. This involves designing more efficient chemical reactors and processes. For the synthesis of benzoate esters, the use of continuous flow reactors instead of traditional batch reactors is being explored. evergreensinochem.com Flow chemistry can offer superior heat and mass transfer, leading to more consistent reaction conditions, shorter reaction times, and potentially higher yields. evergreensinochem.com
Furthermore, process optimization for existing routes can lead to significant improvements. For the closely related synthesis of methyl 4-(aminomethyl)benzoate, a process was developed to avoid the isolation of the hydrochloride intermediate. google.com This was achieved by carefully controlling the pH and temperature of the reaction mixture after esterification. The process involves:
Cooling the reaction mixture to a temperature between -15°C and +10°C. google.com
Adjusting the pH to a range of 4 to 9 with a base. google.com
Concentrating the mixture and adding an organic solvent. google.com
Further adjusting the aqueous phase pH to 9-12 to ensure the product is in its free base form, allowing for efficient extraction into the organic phase. google.com
Stereoselective and Enantioselective Synthesis for this compound Analogs
The synthesis of chiral β-amino esters, which are structural analogs of this compound, is of significant interest due to their role as key components in biologically active compounds, including β-lactam antibiotics. acs.org Various stereoselective and enantioselective methods have been developed to access these valuable chiral building blocks.
One prominent strategy involves the stereoselective reduction of β-enamino esters. acs.org This method can be accomplished with good diastereoselectivity using sodium triacetoxyborohydride in acetic acid. acs.org By starting with enantiopure β-enamino esters, which can be prepared by condensing β-keto esters with a commercially available chiral amine like (R)-α-methylbenzylamine, this reduction yields enantiopure β-amino esters. acs.org A subsequent hydrogenolysis step can then remove the chiral auxiliary group. acs.org
Another approach is the organocatalytic reduction of N-benzyl enamines using trichlorosilane. This method combines a low-cost, metal-free catalyst with an inexpensive chiral auxiliary to produce chiral β-amino esters with a high degree of stereocontrol. The resulting β-amino esters can be converted into enantiomerically pure β-lactams.
Furthermore, copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds presents a modern strategy for synthesizing chiral β-amino acid derivatives. nih.gov This method utilizes a ligand-controlled reversal of hydrocupration regioselectivity, allowing the copper to be delivered to the β-position, which then reacts with an electrophilic aminating reagent to form the desired enantioenriched product. nih.gov These methods highlight the potential for creating chiral analogs of this compound with high stereochemical purity.
Table 1: Comparison of Stereoselective Synthesis Methods for β-Amino Ester Analogs
| Method | Key Reagents/Catalysts | Key Features | Ref |
|---|---|---|---|
| Reduction of β-Enamino Esters | Sodium triacetoxyborohydride, Chiral amine (e.g., (R)-α-methylbenzylamine) | Good diastereo- and enantioselectivity; uses inexpensive reagents. | acs.org |
| Organocatalytic Reduction | Trichlorosilane, Metal-free chiral Lewis base | High stereoselectivity; avoids metal catalysts. | |
| Cu-Catalyzed Hydroamination | Copper catalyst, Chiral ligand, Electrophilic aminating reagent | Ligand-controlled regioselectivity; provides enantioenriched products. | nih.gov |
One-Pot and Cascade Reactions for Enhanced Efficiency
A potential one-pot approach to synthesizing the aminomethyl moiety could involve the direct conversion of alcohols or aldehydes into nitriles, followed by reduction. Efficient methods exist for the one-pot transformation of various alcohols and aldehydes into the corresponding nitriles using reagents like trichloroisocyanuric acid in aqueous ammonia. organic-chemistry.org
Enzymatic cascade reactions also offer a green and efficient route. For example, a multi-enzyme cascade process has been developed for the biosynthesis of benzylamine from phenylalanine. nih.gov By optimizing the enzymatic pathway in a whole-cell catalyst system, this method provides a sustainable alternative to traditional chemical synthesis. nih.gov Similarly, cascade reactions have been effectively used to construct complex heterocyclic systems that may incorporate the aminomethylbenzoate scaffold, such as the synthesis of substituted tetralins via a nitrogen deletion/Diels–Alder cascade. acs.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, utilize renewable resources, and minimize waste. In the synthesis of this compound, several green approaches can be considered. The biosynthesis of aromatic amino acids in plants via the shikimate pathway is a prime example of a green route to the core aromatic structure. researchgate.netlongdom.org These natural pathways can serve as inspiration or direct sources for starting materials derived from biomass. evergreensinochem.com
In the esterification step to form the methyl benzoate moiety, traditional methods often use strong, non-recoverable acids like sulfuric acid, which generate significant wastewater. mdpi.com A greener alternative is the use of solid acid catalysts, such as titanium-zirconium solid acids, which can catalyze the esterification of benzoic acid with methanol. mdpi.comresearchgate.net These solid acids are recoverable, reusable, and avoid the production of acidic wastewater. researchgate.net Similarly, the direct hydrogenation of methyl benzoate to produce key intermediates like benzaldehyde is considered more aligned with the principles of green chemistry and atom economy compared to older methods involving chlorinated intermediates.
Furthermore, the development of biocatalysts, such as microbial spores, offers a green approach for chemical transformations. These naturally immobilized enzymes can catalyze reactions under mild conditions and are suitable for eco-friendly synthesis processes. mdpi.com
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry has emerged as a powerful technology for the scalable and safe production of fine chemicals and active pharmaceutical ingredients (APIs). jst.org.inthieme-connect.de By performing reactions in a continuous stream through a reactor, this approach offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for hazardous reactions. nih.govazolifesciences.com
The synthesis of pharmaceutical intermediates, such as substituted benzylamines, can be effectively translated to continuous flow processes. hw.ac.uk For example, a continuous synthesis of N-benzylhydroxylamine hydrochloride has been developed, achieving a high yield under mild and safe conditions, demonstrating the viability of this approach for industrial-scale production. mdpi.com Continuous flow reactors are particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, as the small reactor volume minimizes risks. nih.gov
Functionalization and Derivatization Reactions of this compound
The presence of both an amine and an ester group makes this compound an ideal substrate for a variety of functionalization and derivatization reactions, allowing for the creation of a diverse library of compounds.
Reactions at the Amine Functionality
The primary amine group is a key site for derivatization, readily undergoing reactions typical of primary amines.
The primary amine of this compound can be readily acylated to form amides. This is a common and fundamentally important transformation in organic chemistry. acs.org
Acylation with Acyl Chlorides: The reaction with acyl chlorides is a highly efficient method for forming amides. The reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com This is followed by the elimination of a chloride ion and a proton to yield the N-substituted amide. docbrown.info Due to the high reactivity of acyl chlorides, these reactions are often rapid and can be carried out under mild conditions. chemistrystudent.com
Direct Amidation with Carboxylic Acids: Direct amidation, the reaction of an amine with a carboxylic acid, is a more atom-economical approach as it avoids the pre-activation of the carboxylic acid. However, this reaction typically requires catalysts to overcome the high activation energy. Various catalytic systems have been developed, including those based on nickel chloride (NiCl₂) and boron compounds like B(OCH₂CF₃)₃. nih.govacs.orgnih.gov These catalysts facilitate the condensation reaction, often under anhydrous conditions, to produce the corresponding amide with good to excellent yields. nih.gov
Oxidative Amidation: Another modern approach is oxidative amidation, where benzylamines can be directly converted to benzamides. One such method uses a catalytic amount of molecular iodine (I₂) with tert-butyl hydroperoxide (TBHP) as the oxidant under mild, metal-free conditions. acs.org This reaction proceeds via the cleavage of the C-H bond at the benzylic position. acs.org
Table 2: Selected Methods for Amidation of Benzylamine Derivatives
| Method | Reagents/Catalyst | Key Features | Ref |
|---|---|---|---|
| Acylation | Acyl Chloride | High reactivity, proceeds via nucleophilic addition-elimination. | libretexts.orgchemguide.co.uk |
| Direct Amidation | Carboxylic Acid, NiCl₂ or B(OCH₂CF₃)₃ | Atom-economical, requires catalyst. | nih.govnih.gov |
| Oxidative Amidation | I₂ (catalytic), TBHP | Metal-free, mild conditions, proceeds via C-H activation. | acs.org |
Alkylation and Arylation Strategies
The primary amine functionality of this compound is a key site for synthetic modification through alkylation and arylation. These reactions introduce alkyl or aryl substituents onto the nitrogen atom, leading to secondary or tertiary amines that are valuable intermediates in medicinal chemistry and materials science.
N-Alkylation is commonly achieved through several methods. One prevalent strategy is reductive amination . This involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (a Schiff base), which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB).
Another direct approach is the reaction with alkyl halides (e.g., alkyl iodides or bromides). This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. This method can sometimes lead to mixtures of mono- and di-alkylated products due to the increased reactivity of the resulting secondary amine. organic-chemistry.org To achieve selective mono-N-alkylation, strategies such as using a large excess of the primary amine or employing protecting groups may be necessary. organic-chemistry.org
N-Arylation , the formation of a nitrogen-aryl bond, is a more challenging transformation that typically requires metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this purpose, utilizing a palladium catalyst with a suitable phosphine ligand to couple the amine with an aryl halide or triflate. While a versatile method, its application requires careful optimization of catalysts, ligands, and reaction conditions to achieve high yields.
| Reaction Type | Reagents/Method | Product Type | Key Considerations |
|---|---|---|---|
| Reductive Amination | Aldehyde or Ketone, NaBH₄ or NaBH(OAc)₃ | Secondary or Tertiary Amine | Mild conditions, good for a wide range of carbonyls. |
| Alkylation with Alkyl Halides | Alkyl Halide (R-X), Base | Secondary and/or Tertiary Amine | Risk of over-alkylation; may require excess amine or protecting groups for selectivity. organic-chemistry.org |
| Buchwald-Hartwig Amination | Aryl Halide (Ar-X), Palladium Catalyst, Ligand, Base | N-Aryl Amine | Requires careful optimization of catalyst system and conditions. |
Formation of Schiff Bases and Imines
The reaction of the primary amine in this compound with a carbonyl compound, such as an aldehyde or a ketone, leads to the formation of an imine, commonly known as a Schiff base. This condensation reaction is a fundamental transformation in organic chemistry, characterized by the formation of a carbon-nitrogen double bond (C=N).
The reaction mechanism proceeds in two main stages: nucleophilic addition followed by dehydration. Initially, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate called a carbinolamine. The reaction is typically catalyzed by either an acid or a base to facilitate proton transfer. In the second stage, the carbinolamine undergoes elimination of a water molecule to form the stable imine product. This dehydration step is often the rate-determining step and is reversible. To drive the reaction to completion, it is common to remove the water as it is formed, for instance, by azeotropic distillation.
Schiff bases derived from this compound are versatile intermediates. The imine bond itself can be reduced to form a secondary amine (as in reductive amination) or be attacked by nucleophiles. These compounds and their metal complexes have gained significant attention in medicinal and pharmaceutical fields due to their wide spectrum of biological activities.
| Reactant 1 | Reactant 2 (Carbonyl) | Product | Typical Conditions |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | N-Substituted Imine (Schiff Base) | Acid or base catalysis, often with removal of water. |
| This compound | Ketone (R-CO-R') | N-Substituted Imine (Schiff Base) | Generally slower than with aldehydes; may require more forcing conditions. |
Cyclization Reactions for Heterocyclic Compounds
This compound serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govscirp.org The bifunctional nature of the molecule, possessing both a nucleophilic amine and an electrophilic ester (or its derivatives), allows it to participate in various cyclization strategies.
The synthesis of these heterocycles often involves a multi-step approach. The aminomethyl group can be acylated with various reagents to form amide intermediates. These intermediates can then undergo intramolecular cyclization. For example, reaction with a β-keto ester followed by cyclization can lead to the formation of dihydropyridinone rings. Similarly, reaction with α,β-unsaturated esters or nitriles can serve as a pathway to construct piperidinone skeletons through intramolecular Michael additions.
Another common strategy involves the transformation of the ester group. For instance, the ester can be converted to a hydrazide, which can then be cyclized with various reagents to form five-membered heterocycles like pyrazoles or oxadiazoles. Alternatively, the amine can be reacted with a molecule containing two electrophilic sites, leading to the formation of a new ring. For instance, reaction with a 1,3-dielectrophile can lead to the formation of a six-membered heterocyclic ring. These cyclization reactions are fundamental for building molecular complexity and accessing novel chemical scaffolds for drug discovery. nih.govscirp.org
| Intermediate Strategy | Reaction Partner | Resulting Heterocycle Class (Example) |
|---|---|---|
| Acylation of amine to form an amide | β-Keto ester | Dihydropyridinones |
| Acylation of amine to form an amide | α,β-Unsaturated ester | Piperidinones |
| Conversion of ester to hydrazide | 1,3-Dicarbonyl compound | Pyrazoles |
Transformations of the Ester Moiety
Hydrolysis to Carboxylic Acid
The methyl ester group of this compound can be readily converted to the corresponding carboxylic acid, 3-(aminomethyl)benzoic acid, through hydrolysis. This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis , also known as saponification , is the more common method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with heating. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide ion. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and isolate the free carboxylic acid.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is performed by heating the ester in water with a strong acid catalyst, such as sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This process is an equilibrium, and to drive the reaction toward the carboxylic acid product, a large excess of water is typically used.
| Method | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Saponification (Base-Catalyzed) | 1. NaOH or KOH, H₂O, Heat 2. H₃O⁺ (acid workup) | Sodium or Potassium 3-(aminomethyl)benzoate | 3-(aminomethyl)benzoic acid |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (catalyst), Heat | None | 3-(aminomethyl)benzoic acid |
Transesterification Reactions
Transesterification is a process that converts one ester into another by reacting it with an alcohol. ucla.edu For this compound, this reaction allows for the substitution of the methyl group with other alkyl or aryl groups, yielding a variety of different esters. This transformation is highly useful for modifying the physical and chemical properties of the molecule, such as solubility or reactivity.
The reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide). In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of the methyl ester, enhancing its electrophilicity. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the new ester is formed.
In a base-catalyzed process, a strong base, typically the alkoxide corresponding to the new alcohol (e.g., sodium ethoxide for converting to an ethyl ester), is used. The alkoxide acts as a potent nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide ion to yield the new ester.
Both methods involve an equilibrium. tcu.edu To ensure a high yield of the desired product, the reaction is usually carried out using a large excess of the new alcohol, which serves as both the reactant and the solvent. ucla.edu This shifts the equilibrium towards the formation of the product ester, in accordance with Le Châtelier's principle. tcu.edu
| Catalyst Type | Reagents | Example Product | Key Feature |
|---|---|---|---|
| Acid-Catalyzed | New Alcohol (R'-OH), H₂SO₄ (cat.) | Ethyl 3-(aminomethyl)benzoate | Equilibrium process driven by excess alcohol. ucla.edu |
| Base-Catalyzed | New Alcohol (R'-OH), NaOR' (cat.) | Isopropyl 3-(aminomethyl)benzoate | Uses a strong nucleophile (alkoxide) for the transformation. ucla.edu |
Reduction to Alcohol
The ester moiety of this compound can be reduced to a primary alcohol, yielding (3-(aminomethyl)phenyl)methanol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones.
The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄) . lumenlearning.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Unlike the reduction of aldehydes or ketones, this intermediate is unstable and collapses, eliminating the methoxide group (⁻OCH₃) to form an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to an alkoxide. chemistrysteps.com A subsequent aqueous workup step (e.g., with water or dilute acid) is necessary to protonate the alkoxide and yield the final primary alcohol product. youtube.com
It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters to alcohols under standard conditions. lumenlearning.comlibretexts.org However, the reactivity of NaBH₄ can be enhanced by using it in combination with certain additives or at higher temperatures. For instance, using NaBH₄ in a THF-methanol solvent system with heating can facilitate the reduction of some aromatic methyl esters. ias.ac.inresearchgate.net This provides a safer and more selective alternative to LiAlH₄, especially when other reducible functional groups are present that need to be preserved. ias.ac.inresearchgate.net
| Reducing Agent | Typical Conditions | Product | Reactivity Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous THF or Et₂O 2. Aqueous workup (H₂O/H₃O⁺) | (3-(aminomethyl)phenyl)methanol | Strong, non-selective reducing agent; reacts violently with protic solvents. lumenlearning.comchemistrysteps.com |
| Sodium Borohydride (NaBH₄) | Methanol/THF, Reflux | (3-(aminomethyl)phenyl)methanol | Generally unreactive towards esters unless activated (e.g., by heat or additives). ias.ac.inresearchgate.net |
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring
The reactivity of the benzene ring in this compound towards substitution reactions is dictated by the electronic properties of its two substituents: the methyl ester group (-COOCH₃) and the aminomethyl group (-CH₂NH₂). These groups influence both the rate of reaction and the regioselectivity of the substitution.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings, where an electrophile replaces a hydrogen atom on the ring. nih.gov The outcome of such reactions on a substituted benzene is heavily influenced by the existing substituents, which can be classified as either activating or deactivating and as ortho/para-directing or meta-directing. nih.gov
In this compound, the methyl ester group (-COOCH₃) is an electron-withdrawing group. Through its resonance and inductive effects, it reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack. nih.gov Consequently, reactions require more forcing conditions compared to benzene. This deactivating nature directs incoming electrophiles to the meta position relative to the ester group (positions 4 and 6).
The aminomethyl group (-CH₂NH₂) presents a more complex scenario. While the methylene (B1212753) (-CH₂) linker is weakly electron-donating, the basicity of the terminal amino (-NH₂) group is critical. Most electrophilic substitutions (such as nitration or sulfonation) are performed under strong acidic conditions. In this environment, the amino group is protonated to form an ammonium group (-CH₂NH₃⁺). This protonated form is strongly electron-withdrawing and, like the ester group, is a deactivating, meta-directing substituent. It directs incoming electrophiles to positions 2 and 5 (relative to its own position), which correspond to positions 4 and 6 relative to the ester.
Therefore, under standard acidic electrophilic substitution conditions, both substituents deactivate the ring and synergistically direct the incoming electrophile to the positions meta to the ester group and meta to the aminomethyl group. The primary products expected from reactions like halogenation or nitration would be the 4- and 6-substituted derivatives of this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com Unlike electrophilic substitution, this reaction is facilitated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to a good leaving group (such as a halide). nih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov
This compound, in its parent form, is not a suitable substrate for nucleophilic aromatic substitution. The molecule lacks an appropriate leaving group on the benzene ring. Furthermore, while the ester group is electron-withdrawing, it is not positioned to effectively stabilize the anionic intermediate required for a typical SNAr mechanism to proceed. nih.gov For this compound to undergo such a transformation, it would first need to be modified, for instance, by introducing a halide at a position activated by a potent electron-withdrawing group like a nitro group.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modifications
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the precise and efficient connection of molecular fragments under relatively mild conditions. organic-chemistry.orgwikipedia.orglibretexts.org
A prerequisite for using an aromatic compound as a substrate in these reactions is typically the presence of a halide (I, Br, Cl) or a triflate (OTf) group. This group is essential for the initial oxidative addition step in the catalytic cycle with the palladium(0) complex. youtube.com Therefore, this compound cannot directly participate as the aryl halide partner in these transformations.
To utilize the this compound scaffold in cross-coupling chemistry, it must first be functionalized with a suitable leaving group. This can be achieved via electrophilic halogenation (e.g., bromination or iodination), which, as discussed previously, would primarily occur at the 4- or 6-position. The resulting halo-substituted derivative can then serve as a versatile precursor for a variety of palladium-catalyzed modifications.
Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org For instance, a derivative such as methyl 3-iodo-4-[(4-methoxybenzyl)amino]benzoate can undergo Sonogashira coupling to introduce alkyne-containing moieties, which are valuable for synthesizing complex molecules and materials. nih.gov The reaction of a halogenated this compound derivative with various terminal alkynes allows for the construction of a diverse array of arylalkynes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org The reaction is valued for its mild conditions, low toxicity of boron reagents, and broad functional group tolerance. libretexts.orgnih.gov A hypothetical methyl 5-bromo-3-(aminomethyl)benzoate could be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids to generate biaryl structures or styrenyl derivatives, which are common motifs in pharmaceuticals. nih.gov
Heck Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org A halogenated derivative of this compound could react with alkenes like methyl acrylate or styrene to introduce vinyl groups onto the aromatic ring. nih.gov This transformation is valuable for extending carbon frameworks and synthesizing precursors for polymerization or further functionalization.
The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions based on general literature precedents.
Spectroscopic Characterization and Structural Elucidation of Methyl 3 Aminomethyl Benzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between them. For Methyl 3-(aminomethyl)benzoate, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the methyl ester protons. The predicted chemical shifts (in ppm, relative to TMS) are detailed in the table below.
Aromatic Protons (Ar-H): The four protons on the meta-substituted benzene (B151609) ring are chemically non-equivalent and are expected to appear in the range of δ 7.4-8.0 ppm. Their splitting patterns would be complex, showing doublet and triplet-like multiplicities due to ortho- and meta-coupling.
Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester are shielded and are expected to appear as a sharp singlet around δ 3.9 ppm.
Methylene Protons (-CH₂-NH₂): The two protons of the methylene group adjacent to the amine and the aromatic ring would appear as a singlet around δ 3.8-4.0 ppm.
Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature, but can be expected in the range of δ 1.5-2.5 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ar-H (C2-H) | ~7.95 | Singlet (or narrow triplet) | 1H |
| Ar-H (C4-H, C6-H) | ~7.50 - 7.65 | Multiplet | 2H |
| Ar-H (C5-H) | ~7.40 | Triplet | 1H |
| -OCH₃ | ~3.91 | Singlet | 3H |
| -CH₂- | ~3.88 | Singlet | 2H |
| -NH₂ | ~1.80 (broad) | Singlet (broad) | 2H |
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum for this compound is predicted to show nine distinct signals.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield around δ 167 ppm.
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct signals between δ 128-140 ppm. The carbon attached to the aminomethyl group (C3) and the carbon attached to the ester group (C1) are quaternary and will typically have lower intensities.
Methylene Carbon (-CH₂-): The benzylic carbon is expected around δ 46 ppm.
Methyl Carbon (-OCH₃): The methyl ester carbon is the most shielded, appearing upfield around δ 52 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~167.0 |
| Ar-C3 | ~140.1 |
| Ar-C1 | ~131.0 |
| Ar-C5 | ~129.0 |
| Ar-C6 | ~128.8 |
| Ar-C4 | ~128.5 |
| Ar-C2 | ~128.2 |
| -OCH₃ | ~52.3 |
| -CH₂- | ~46.1 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be essential to trace the connectivity of the aromatic protons, showing correlations between adjacent protons on the ring (e.g., C4-H with C5-H, and C5-H with C6-H).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals for the methyl and methylene groups to their corresponding carbon signals. For instance, the ¹H signal at ~3.91 ppm would correlate with the ¹³C signal at ~52.3 ppm (-OCH₃).
The methylene protons (-CH₂-) showing a correlation to the aromatic C3, C2, and C4 carbons, confirming the attachment point of the aminomethyl group.
The methyl ester protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).
The aromatic proton C2-H showing a correlation to the carbonyl carbon, confirming the ester's position.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound would display characteristic bands for its amine, ester, and aromatic components.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Weak |
| C=O (Ester) | Stretch | 1715 - 1735 | Strong, Sharp |
| C=C (Aromatic) | In-ring Stretch | 1450 - 1600 | Medium-Weak |
| N-H (Amine) | Bend (Scissoring) | 1590 - 1650 | Medium |
| C-O (Ester) | Stretch | 1100 - 1300 | Strong |
| C-N (Alkyl Amine) | Stretch | 1020 - 1250 | Medium-Weak |
| C-H (Aromatic) | Out-of-plane Bend | 690 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. The molecular formula for this compound is C₉H₁₁NO₂, giving it a molecular weight of approximately 165.19 g/mol . nist.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 165. The fragmentation pattern would likely involve characteristic losses related to the ester and aminomethyl groups.
Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond adjacent to the amine (alpha-cleavage), which is also a benzylic position. This would result in the loss of an ·NH₂ radical to form a stable benzylic cation at m/z 149.
Loss of Methoxy (B1213986) Group: Cleavage of the ester's O-CH₃ bond would lead to the loss of a methoxy radical (·OCH₃, 31 mass units), resulting in an acylium ion at m/z 134.
Loss of Ester Group: Loss of the entire methoxycarbonyl group (·COOCH₃, 59 mass units) would generate a fragment at m/z 106.
| Predicted m/z | Identity of Fragment | Neutral Loss |
|---|---|---|
| 165 | [M]⁺˙ (Molecular Ion) | - |
| 149 | [M - NH₂]⁺ | ·NH₂ |
| 134 | [M - OCH₃]⁺ | ·OCH₃ |
| 106 | [M - COOCH₃]⁺ | ·COOCH₃ |
| 77 | [C₆H₅]⁺ (Phenyl cation) | ·CH₂NH₂, ·COOCH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The aromatic ring in this compound acts as a chromophore. Benzene and its derivatives typically exhibit two main absorption bands corresponding to π → π* transitions.
E2-band: An intense absorption band is expected around 200-220 nm.
B-band: A weaker, fine-structured band is expected at longer wavelengths, typically around 260-280 nm.
The presence of the ester and aminomethyl substituents on the benzene ring can cause a slight shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima compared to unsubstituted benzene.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of individual atoms, their chemical bonds, and intermolecular interactions can be deduced with high precision. wikipedia.orgcreativebiomart.net
For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. The process begins with the growth of a high-quality single crystal, which is then mounted in a diffractometer and irradiated with monochromatic X-rays. creativebiomart.netrochester.edu The resulting diffraction pattern is collected and computationally processed to solve the crystal structure.
The key structural parameters obtained from such an analysis include:
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the expected geometry of the benzene ring, the ester group, and the aminomethyl substituent.
Torsional Angles: These define the conformation of the molecule, particularly the orientation of the ester and aminomethyl groups relative to the benzene ring.
Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating crystalline lattice.
Crystal Packing and Intermolecular Interactions: The analysis reveals how molecules are arranged in the crystal lattice and identifies non-covalent interactions such as hydrogen bonds. In the case of this compound, hydrogen bonding involving the primary amine (N-H) and the ester carbonyl (C=O) or amino nitrogen would be of particular interest in dictating the supramolecular architecture.
While a specific crystal structure for this compound is not publicly available as of this writing, the following table illustrates the type of data that would be generated from a successful X-ray crystallographic study.
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a (Å) | 8.5 | Unit cell dimension along the a-axis. |
| b (Å) | 12.2 | Unit cell dimension along the b-axis. |
| c (Å) | 9.8 | Unit cell dimension along the c-axis. |
| β (°) | 105.5 | The angle of the unit cell's b-c plane. |
| C=O Bond Length (Å) | 1.21 | Typical double bond length for a carbonyl group in an ester. |
| C-O Bond Length (Å) | 1.35 | Typical single bond length for the C-O bond in an ester. |
| C-N Bond Length (Å) | 1.47 | Typical single bond length for a C-N bond in an amine. |
| N-H···O Hydrogen Bond (Å) | 2.9 | Potential intermolecular hydrogen bond distance between amine and carbonyl. |
This detailed structural information is invaluable for understanding the solid-state properties of the material and for computational modeling studies. nih.gov
Advanced Spectroscopic Techniques for Elucidation of Complex Structures
While X-ray crystallography provides a static picture of the solid state, advanced spectroscopic techniques are crucial for confirming structure in solution and for characterizing non-crystalline derivatives.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
For complex molecules or when differentiating between similar isomers, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. weebly.comomicsonline.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment is used to determine direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, the aminomethyl protons (-CH₂-) to their carbon, and the methyl protons (-CH₃) to the ester's methyl carbon. This provides an unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is powerful for piecing together the molecular skeleton by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. columbia.edunih.gov For instance, the protons of the aminomethyl group (-CH₂-) would show a correlation to the aromatic carbon they are attached to (C3) and potentially to the adjacent aromatic carbons (C2 and C4). Crucially, the methyl protons of the ester group (-OCH₃) would show a correlation to the carbonyl carbon (C=O) of the ester, confirming the ester functionality. The aromatic protons would also show correlations to neighboring and quaternary carbons, allowing for the complete assembly of the molecular framework. youtube.com
The following table illustrates the expected key HMBC correlations for this compound that would be used to confirm its structure.
| Proton (¹H) Signal | Correlates to Carbon (¹³C) Signal | Number of Bonds | Structural Significance |
| -OCH₃ | C =O | 2 | Confirms the methyl group is part of the ester functionality. |
| -CH₂ -NH₂ | Aromatic C 3 | 2 | Connects the aminomethyl group to the benzene ring at position 3. |
| -CH₂ -NH₂ | Aromatic C 2 / C 4 | 3 | Further confirms the attachment point on the aromatic ring. |
| Aromatic H4 | C =O | 3 | Establishes the meta-relationship between the ester and aminomethyl groups. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula (C₉H₁₁NO₂).
Studies on the fragmentation of aminobenzoate esters under mass spectrometric conditions have shown distinct pathways. researchgate.net For meta-isomers like this compound, a common fragmentation pathway involves the homolytic cleavage of the alkyl-oxygen bond of the ester, leading to the loss of a methyl radical (•CH₃). researchgate.net Another potential fragmentation could involve the cleavage of the C-C bond between the benzene ring and the aminomethyl group. Analyzing these specific fragmentation patterns helps to confirm the connectivity of the molecule. libretexts.org
Computational Spectroscopy
In modern structural elucidation, experimental data is often complemented by computational chemistry. researchgate.net Using methods like Density Functional Theory (DFT), the spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of a proposed structure can be predicted. aalto.fijstar-research.com These predicted spectra can then be compared with the experimental data to add another layer of confidence to the structural assignment. Computational models can also help in understanding the conformational preferences and electronic properties of the molecule. wikipedia.org
Computational Chemistry and Theoretical Studies on Methyl 3 Aminomethyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods are crucial for elucidating properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various molecular properties. For methyl 3-(aminomethyl)benzoate, DFT calculations would be instrumental in determining its optimized geometry, electronic properties, and sites of reactivity.
Key parameters that would be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution within the molecule and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pair of electrons on the nitrogen atom of the aminomethyl group and the oxygen atoms of the ester group would be identified as nucleophilic centers, while the carbonyl carbon would be an electrophilic site.
Illustrative DFT-Calculated Electronic Properties for this compound:
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital that can accept electrons, indicating its electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are particularly useful for gaining detailed insights into reaction mechanisms. For instance, in a reaction involving this compound, such as aminolysis or hydrolysis, ab initio calculations can map out the entire reaction pathway. nih.govresearchgate.net
These calculations can identify and characterize stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. This provides a step-by-step understanding of how chemical bonds are formed and broken during a reaction.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape and its interactions with other molecules, such as solvents or biological macromolecules. aip.orgacs.org
The molecule has several rotatable bonds, including the C-C bond between the benzene (B151609) ring and the aminomethyl group, the C-N bond of the aminomethyl group, and the C-O bond of the ester group. MD simulations can explore the different conformations that arise from rotation around these bonds and determine their relative stabilities. This is crucial for understanding how the molecule might bind to a receptor or an enzyme active site.
MD simulations can also be used to study the solvation of this compound in different solvents, providing insights into its solubility and how the solvent affects its conformation and reactivity.
Illustrative Conformational Analysis of this compound:
| Dihedral Angle | Description | Predicted Low-Energy Conformations |
| C(ring)-C(methylene)-N-H | Rotation of the amino group | Staggered conformations are generally favored. |
| C(ring)-C(ester)-O-C(methyl) | Rotation of the methyl ester group | Planar and non-planar conformations would be explored to determine the most stable arrangement. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By simulating the reaction at a molecular level, it is possible to gain a deep understanding of the factors that control the reaction rate and outcome.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computational methods, such as DFT and ab initio calculations, can be used to locate and characterize the geometry and energy of transition states. nih.gov
For a reaction involving this compound, such as the aminolysis of the ester group, transition state analysis would reveal the precise arrangement of atoms as the new C-N bond is formed and the C-O bond is broken. The energy of the transition state is a key determinant of the reaction's activation energy and, consequently, its rate.
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of the reaction.
For example, in the aminolysis of this compound, the energy profile would show the initial energy of the reactants (the ester and an amine), the energy of the transition state, the energy of any tetrahedral intermediates, and the final energy of the products (the amide and methanol). researchgate.net This allows for the determination of whether the reaction is exothermic or endothermic and provides a quantitative measure of the activation energy.
Illustrative Reaction Energy Profile for a Hypothetical Reaction of this compound:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +15 |
| Intermediate | -5 |
| Transition State 2 | +12 |
| Products | -10 |
Catalytic Effects and Solvent Influences on Reactivity
Computational studies on the reactivity of esters, particularly through processes like aminolysis, provide significant insights into the chemical behavior of this compound. While direct computational studies on this specific molecule are not extensively available, research on analogous compounds such as methyl benzoate (B1203000) and methylformate offers a strong basis for understanding its reactivity.
Theoretical examinations of the aminolysis of methyl benzoate with ammonia have been conducted using density functional theory (DFT) and ab initio methods. nih.gov These studies reveal that the reaction can proceed through two primary mechanistic pathways: a concerted mechanism and a neutral stepwise mechanism. nih.gov Calculations indicate that both pathways have comparable activation energies. nih.gov
A crucial aspect of the reactivity of this compound is the influence of catalysts. Computational models demonstrate that general base catalysis significantly lowers the activation energy for aminolysis reactions. nih.govresearchgate.net For instance, in the reaction of methyl benzoate with ammonia, a second ammonia molecule can act as a general base catalyst, facilitating proton transfer processes. nih.gov This catalytic activity results in considerable energy savings, making the general-base-catalyzed neutral stepwise mechanism the most favorable reaction pathway. nih.gov Similarly, studies on methylformate aminolysis show that a second ammonia molecule acting as a catalyst can lower the activation energies of all transition states by 10-17 kcal/mol. researchgate.net Water has also been shown to be an effective catalyst in aminolysis, reducing the activation barrier by approximately 10 kcal/mol through the formation of a six-membered transition state that facilitates hydrogen transfer. researchgate.net
The solvent environment also plays a critical role in the reactivity of esters. Solvent effects, often assessed using methods like the Polarizable Continuum Model (PCM), can influence the activation energies of the reaction pathways. researchgate.net The differing reactivity between aromatic esters like methyl benzoate and aliphatic esters such as methyl formate can be explained by the electrostatic potential values at the atoms of the ester functionality, which are influenced by the surrounding solvent. nih.gov
Table 1: Calculated Activation Energies for Uncatalyzed and Catalyzed Aminolysis of Methyl Esters
| Reaction | Mechanism | Catalyst | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Methylformate + Ammonia | Stepwise | None | ~27 |
| Methylformate + Ammonia | Stepwise | Ammonia | ~10-17 lower than uncatalyzed |
| Methylformate + Ammonia | Stepwise | Water | ~10 lower than uncatalyzed |
| Methyl Benzoate + Ammonia | Concerted | None | Similar to stepwise |
| Methyl Benzoate + Ammonia | Stepwise | None | Similar to concerted |
| Methyl Benzoate + Ammonia | Stepwise | Ammonia | Significantly lower than uncatalyzed |
Note: The data presented is based on computational studies of model systems and serves to illustrate the principles of catalytic and solvent effects.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
While specific SAR and QSAR studies focused solely on this compound are not widely documented, the principles of these methodologies can be applied by examining studies on structurally related compounds, such as aminobenzoic acid and aminomethyl derivatives. SAR and QSAR are computational techniques used to correlate the chemical structure of a compound with its biological activity, providing a framework for designing new molecules with desired properties. nih.govresearchgate.net
QSAR studies on a series of benzoylaminobenzoic acid derivatives, which share the aminobenzoic acid moiety with this compound, have revealed key structural features that influence their inhibitory activity against certain bacterial enzymes. nih.gov These studies indicated that an increase in hydrophobicity, molar refractivity, and aromaticity of the molecule enhances its inhibitory potency. nih.gov Furthermore, the presence of a hydroxyl group at a specific position on the nucleus was found to be conducive to activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at another position decreased the inhibitory effect. nih.gov
Similarly, 3D-QSAR and molecular docking studies on p-aminobenzoic acid derivatives have been used to explore the structural requirements for activity against targets such as those implicated in Alzheimer's disease. researchgate.net These models provide insights into the steric and electrostatic fields of the molecules, helping to identify regions where modifications could lead to improved biological activity.
SAR studies on 5-amino- and 5-(aminomethyl)benzofuran derivatives, which contain a similar aminomethylphenyl structural element, have led to the discovery of potent histamine H3 receptor antagonists. nih.gov These studies demonstrated that modifications to the aminomethyl group and the aromatic ring system significantly impact the binding affinity of the compounds to their target receptor. nih.gov
For this compound and its potential derivatives, these findings suggest that modifications to the benzene ring (e.g., addition of hydrophobic or hydrogen-bonding groups) or alterations to the aminomethyl and methyl ester groups could systematically alter their biological activities.
Table 2: Key Physicochemical Descriptors in QSAR Studies of Related Compounds
| Descriptor | Influence on Biological Activity | Compound Class Studied |
|---|---|---|
| Hydrophobicity | Increased hydrophobicity enhances activity | Benzoylaminobenzoic acid derivatives |
| Molar Refractivity | Increased molar refractivity enhances activity | Benzoylaminobenzoic acid derivatives |
| Aromaticity | Increased aromaticity enhances activity | Benzoylaminobenzoic acid derivatives |
| Presence of OH group | Conducive for inhibitory activity | Benzoylaminobenzoic acid derivatives |
| Presence of N, O, or S at R1 | Decreases inhibitory activity | Benzoylaminobenzoic acid derivatives |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions can be compared with experimental data to confirm molecular structures and to gain a deeper understanding of their electronic and vibrational properties.
For compounds structurally similar to this compound, such as methyl benzoate, detailed computational studies have been performed. The equilibrium geometry, harmonic vibrational frequencies, IR intensities, and Raman scattering activities have been calculated using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets (e.g., 6-311+G(d,p)). nih.gov The scaled theoretical wavenumbers from these calculations have shown very good agreement with experimental FT-IR and FT-Raman spectra recorded in the liquid phase. nih.gov Such studies allow for detailed interpretations of the vibrational spectra, with specific bands being assigned to particular molecular motions. nih.govresearchgate.net
Experimental spectroscopic data for compounds closely related to this compound is available. For instance, the 1H NMR spectrum of Methyl 3-aminobenzoate in CDCl3 shows distinct chemical shifts for the aromatic protons and the methyl ester protons. chemicalbook.com Similarly, predicted 1H NMR spectra for methyl benzoate are also available and can be used as a basis for comparison.
The following table compares the experimental 1H NMR chemical shifts for Methyl 3-aminobenzoate with the predicted shifts for Methyl benzoate. While not a direct comparison for this compound, it illustrates the utility of computational predictions in assigning spectral features.
Table 3: Comparison of Experimental and Predicted 1H NMR Chemical Shifts (ppm)
| Proton | Experimental (Methyl 3-aminobenzoate in CDCl3) chemicalbook.com | Predicted (Methyl benzoate in D2O) |
|---|---|---|
| Aromatic H | 7.411 | 7.89 |
| Aromatic H | 7.345 | 7.61 |
| Aromatic H | 7.196 | 7.42 |
| Aromatic H | 6.841 | - |
| Methyl H (-OCH3) | 3.876 | 3.86 |
Note: The chemical shifts are influenced by the solvent and the specific substitution pattern on the benzene ring. The aminomethyl group in the target compound would further alter the chemical shifts of the aromatic protons.
Theoretical calculations using DFT can also be employed to predict the electronic absorption spectra (UV-Vis) of such molecules, providing information about their electronic transitions. mdpi.comsemanticscholar.org These computational approaches, when combined with experimental data, are invaluable for the structural elucidation and characterization of novel compounds.
Applications of Methyl 3 Aminomethyl Benzoate in Advanced Materials and Chemical Synthesis
Utilization in Polymer Chemistry and Material Science
The distinct functionalities of Methyl 3-(aminomethyl)benzoate make it a compound of interest in the development of novel polymers and advanced materials. The presence of a reactive primary amine and an ester group allows for its incorporation into various polymer backbones and for the modification of material surfaces.
Incorporation into Polymer Matrices for Enhanced Properties
This compound can serve as a monomer or a modifying agent in the synthesis of polymers such as polyamides and polyimides. The amine group can react with carboxylic acids, acyl chlorides, or anhydrides to form robust amide linkages, a fundamental reaction in the creation of nylons and other high-performance polyamides. While direct industrial-scale applications are not widely documented in public literature, the structural similarity to other aminobenzoic acid derivatives used in polymer synthesis suggests its potential. For instance, the related compound 3-(aminomethyl)benzoic acid is utilized in the synthesis of polyamides, indicating that the methyl ester could be employed to tailor specific processing characteristics or to achieve desired final properties in the polymer.
The incorporation of the rigid benzene (B151609) ring from this compound into a polymer chain can be expected to enhance thermal stability and mechanical strength. The pendant methyl ester group, or the carboxylic acid it can be converted to, offers a site for further chemical modification, allowing for the fine-tuning of properties such as solubility, adhesion, and reactivity.
Development of Functional Materials, Coatings, and Adhesives
The reactivity of the amine group in this compound makes it a suitable candidate for use as a curing agent for epoxy resins or as a component in the formulation of polyurethanes. In these applications, the amine functionality reacts with epoxy groups or isocyanates, respectively, to form cross-linked networks. These networks are the basis for durable coatings, high-strength adhesives, and robust composite materials. The aromatic nature of the compound can contribute to the rigidity and chemical resistance of the final cured material.
Furthermore, the ability of the ester group to undergo hydrolysis to a carboxylic acid provides a handle for creating functional surfaces. For example, a surface treated with a polymer derived from this compound could be subsequently modified to alter its hydrophilicity or to attach specific biomolecules, opening up possibilities in the fields of biomedical devices and sensor technology.
Role in the Synthesis of Agrochemicals and Specialty Chemicals
While specific examples of commercially available agrochemicals directly synthesized from this compound are not readily found in publicly available scientific literature, its structure suggests its potential as a versatile intermediate. The aminomethyl and methyl benzoate (B1203000) moieties can be chemically manipulated to construct more complex molecules that may exhibit biological activity. As a building block, it provides a phenyl ring substituted with two key functional groups at the meta position, a common structural motif in various bioactive compounds.
In the realm of specialty chemicals, this compound can be used as a precursor for synthesizing a range of derivatives. The amine group can be acylated, alkylated, or diazotized to introduce new functionalities, while the ester can be hydrolyzed, reduced, or reacted with Grignard reagents to further diversify the molecular architecture. These transformations can lead to the production of unique molecules for applications in areas such as dyes, pigments, and electronic materials.
Advanced Synthetic Applications in Complex Molecule Construction
The true value of this compound in advanced organic synthesis lies in its role as a versatile starting material for the construction of more intricate molecular frameworks.
As a Precursor for Biologically Active Compounds
The synthesis of pharmacologically active molecules often involves the assembly of complex structures from smaller, functionalized building blocks. A patent for the isomeric compound, methyl 4-(aminomethyl)benzoate, highlights its utility as an intermediate in the synthesis of active pharmaceutical ingredients. This suggests a potential, though not explicitly documented, role for the 3-isomer in similar synthetic strategies. The meta-substitution pattern of this compound can be a key design element in the synthesis of drug candidates where this specific arrangement of functional groups is required for biological activity.
For instance, the amine group can be used as a handle to introduce nitrogen-containing heterocycles, a common feature in many pharmaceuticals. The ester group, in turn, can be converted to an amide, an alcohol, or a ketone, providing further points of diversification in the synthetic route. One study reports the synthesis of Methyl 3-(2-amino-2-thioxoethyl) benzoate, a derivative of this compound, as a key intermediate in the preparation of other complex molecules, underscoring its utility as a foundational element in multi-step synthesis.
Synthesis of Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. They are of significant interest in drug discovery as they often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The aromatic scaffold of benzoate derivatives provides a rigid core for constructing conformationally constrained peptidomimetics.
A notable example of a peptidomimetic that incorporates a related structural motif is DMP-728. This cyclic peptidomimetic is a potent antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor and was developed as an antiplatelet agent. The core structure of DMP-728 includes a 3-(aminomethyl)benzoic acid residue, which serves as a crucial component for orienting the pharmacophoric groups in the correct spatial arrangement for receptor binding. The synthesis of such complex molecules often involves multi-step solution-phase or solid-phase peptide synthesis techniques.
While direct research detailing the use of this compound in the synthesis of a wide array of peptidomimetics is not extensively documented in publicly available literature, its structural similarity to the 3-(aminomethyl)benzoic acid in DMP-728 suggests its potential as a key building block. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, allowing for its incorporation into peptide chains via standard amide bond formation protocols. Alternatively, the ester can be utilized in other coupling reactions. The aminomethyl group provides a site for further functionalization or for creating a peptide bond.
Table 1: Key Peptidomimetic and its Relevant Building Block
| Peptidomimetic | Key Structural Moiety | Therapeutic Target |
| DMP-728 | 3-(aminomethyl)benzoic acid | Platelet glycoprotein IIb/IIIa |
The general strategy for incorporating a moiety like this compound into a peptidomimetic would involve protecting the amino group, followed by coupling with an amino acid or peptide fragment. The methyl ester could then be deprotected to allow for further elongation of the peptide chain. The rigid benzoic acid backbone helps to constrain the peptide's conformation, which can lead to increased receptor selectivity and potency.
Integration into Photochromic Scaffolds
Photochromic materials are compounds that can reversibly change their color upon exposure to light of a specific wavelength. This property makes them suitable for a variety of applications, including optical data storage, smart windows, and molecular switches. The integration of organic molecules into photochromic systems can be achieved by covalently attaching them to a photochromic core or by incorporating them into a polymer matrix containing photochromic dyes.
Currently, there is a lack of specific research in the public domain that directly demonstrates the integration of this compound into photochromic scaffolds. However, the fundamental chemistry of photochromic polymers and materials provides a basis for speculating on its potential role. Benzoate-based structures have been investigated in the context of other light-interactive materials, such as those exhibiting thermally activated delayed fluorescence. mdpi.com
The aminomethyl group of this compound could serve as a reactive handle to graft the molecule onto a polymer backbone or to a known photochromic core, such as a spiropyran or a diarylethene. The benzoate moiety itself could potentially influence the electronic properties of the photochromic system, thereby tuning its color-changing behavior.
Table 2: Potential Strategies for Integration into Photochromic Systems
| Integration Strategy | Description | Potential Role of this compound |
| Covalent Attachment | The aminomethyl group is used to form a covalent bond with a photochromic molecule. | Acts as a linker and can influence the electronic environment of the chromophore. |
| Polymer Functionalization | The molecule is attached as a pendant group to a polymer chain that also contains photochromic units. | Can modify the bulk properties of the polymer and the switching behavior of the photochromic moieties. |
| Monomer for Polymerization | The molecule is modified to be a polymerizable monomer and is then co-polymerized with photochromic monomers. | Becomes an integral part of the polymer backbone, potentially affecting the material's thermal and mechanical properties. |
Further research is necessary to explore and validate the utility of this compound in the development of novel photochromic materials. The exploration of its incorporation could lead to new materials with tailored photoresponsive properties.
Future Research Directions and Emerging Trends for Methyl 3 Aminomethyl Benzoate
Development of Novel Derivatization Strategies
The reactivity of the primary amino group and the ester functionality of methyl 3-(aminomethyl)benzoate serves as a gateway for creating a diverse library of new molecules. Future research will focus on developing innovative derivatization strategies to synthesize compounds with tailored properties for applications in pharmaceuticals, materials science, and agrochemicals.
Key areas of exploration will include:
Amide and Sulfonamide Synthesis: Creating extensive libraries of N-acylated and N-sulfonylated derivatives. These modifications can dramatically alter the molecule's biological activity, solubility, and stability.
Schiff Base and Imine Formation: Condensation reactions with various aldehydes and ketones to form Schiff bases, which are versatile intermediates for synthesizing heterocyclic compounds and ligands for coordination chemistry. nih.gov
Heterocycle Construction: Utilizing the bifunctional nature of the molecule to construct complex heterocyclic systems, such as benzodiazepinones, quinoxalines, and phenazines, which are often found in biologically active natural products. nih.gov
Polymer Functionalization: Grafting this compound or its derivatives onto polymer backbones to introduce specific functionalities, enhancing properties like thermal stability, conductivity, or biocompatibility. sinocurechem.com
These strategies will enable the systematic exploration of the chemical space around the this compound core, leading to the discovery of new lead compounds in drug discovery and novel materials with advanced functions.
Table 1: Potential Derivatization Reactions
| Reaction Type | Reactant | Functional Group Targeted | Potential Application |
|---|---|---|---|
| N-Acylation | Acid Chlorides / Anhydrides | Amino group | Pharmaceuticals, Bioactive materials |
| N-Sulfonylation | Sulfonyl Chlorides | Amino group | Antimicrobial agents, Herbicides |
| Reductive Amination | Aldehydes / Ketones | Amino group | Catalyst ligands, Synthetic intermediates |
| Schiff Base Condensation | Aldehydes / Ketones | Amino group | Heterocycle synthesis, Dyes |
| Transamidation | Amines | Ester group | Polymer synthesis, Fine chemicals |
Exploration of New Catalytic Applications
The structural motifs within this compound suggest its potential use in catalysis, either as a catalyst itself or as a ligand for transition metals. The presence of a Lewis basic amino group and a coordinating ester group makes it an attractive candidate for designing novel organocatalysts and metal complexes.
Future research is expected to investigate:
Organocatalysis: Designing derivatives that can act as organocatalysts for various organic transformations. The amine functionality can participate in reactions such as Michael additions, aldol (B89426) reactions, and asymmetric syntheses.
Ligand Development: Synthesizing derivatives that can serve as ligands for transition metal catalysts. The molecule can be modified to create bidentate or polydentate ligands capable of stabilizing metal centers and influencing the selectivity and activity of catalytic reactions like cross-coupling and hydrogenation.
Biocatalysis Studies: Investigating the interaction of this compound and its derivatives with biological catalysts like enzymes. Studies on similar aminobenzoic acid derivatives have shown they can interact with the catalytic center of ribosomes, suggesting potential applications in modulating biological processes. nih.govacs.org
The development of catalysts based on this scaffold could offer new, efficient, and selective methods for chemical synthesis.
Advanced Computational Studies for Rational Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. Advanced computational studies will be instrumental in accelerating the development and application of this compound derivatives.
Emerging trends in this area include:
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic properties of novel derivatives.
Molecular Docking and Dynamics: Using in silico screening to predict the binding affinity and mode of interaction of derivatives with biological targets, such as enzymes and receptors. semanticscholar.org This rational design approach can prioritize the synthesis of compounds with the highest potential for desired biological activity, saving time and resources.
Property Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the physicochemical and biological properties of a large number of virtual derivatives, guiding the design of molecules with optimized characteristics.
These computational approaches will enable a more targeted and efficient "design-synthesize-test" cycle for discovering new applications.
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction
For this compound and its derivatives, AI and ML will be pivotal for:
Retrosynthesis Planning: AI-powered retrosynthesis tools can deconstruct a complex target molecule based on the this compound scaffold into simple, commercially available starting materials. acs.orgnih.gov These platforms can suggest multiple synthetic routes, ranked by factors like cost, efficiency, and sustainability. chemcopilot.compharmafeatures.com
Reaction Outcome and Yield Prediction: ML models can be trained to predict the outcome and yield of unknown reactions, reducing the need for extensive trial-and-error experimentation. nih.govnih.gov This is particularly valuable when exploring novel derivatization strategies.
Optimization of Reaction Conditions: AI algorithms can optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, leading to more efficient and robust chemical processes. beilstein-journals.org
Table 2: AI/ML Applications in Synthesis
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| Retrosynthesis | Algorithms work backward from a target molecule to identify potential starting materials and reaction steps. grace.com | Accelerates the design of efficient and novel synthetic pathways. |
| Forward Reaction Prediction | Predicts the most likely product(s) from a given set of reactants and conditions. jetir.org | Validates proposed synthetic steps and avoids unproductive experiments. |
| Yield Prediction | Models estimate the potential yield of a reaction based on its components and conditions. rjptonline.org | Prioritizes high-yielding reactions for laboratory synthesis. |
| Condition Optimization | Algorithms suggest optimal solvents, catalysts, and temperatures to improve reaction outcomes. beilstein-journals.org | Enhances efficiency, reduces waste, and lowers costs. |
Sustainable Synthesis and Green Chemistry Innovations
There is a growing imperative to develop chemical processes that are environmentally friendly and sustainable. researchgate.net Future research on this compound will increasingly focus on green chemistry principles.
Key trends in this area are:
Biosynthesis and Biocatalysis: Exploring enzymatic and microbial routes for the synthesis of aminobenzoic acids and their derivatives. mdpi.com For instance, metabolic engineering strategies in microorganisms like E. coli can be used to produce aminobenzoic acids from renewable feedstocks like glucose via the shikimate pathway, offering a sustainable alternative to petroleum-based synthesis. researchgate.netmdpi.com
Use of Greener Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvents such as water, supercritical fluids, or ionic liquids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
These innovations will not only reduce the environmental footprint of producing this compound and its derivatives but can also lead to more cost-effective and safer manufacturing processes. mdpi.com
Expansion into Emerging Fields of Chemical Biology and Nanoscience
The unique structure of this compound makes it a promising building block for applications in the interdisciplinary fields of chemical biology and nanoscience.
Future directions include:
Chemical Biology: Developing derivatives that can be used as molecular probes to study biological systems. For example, aminobenzoic acids can be used to investigate metabolic pathways like glycine (B1666218) conjugation. researchgate.net Derivatives could also be designed as enzyme inhibitors or fluorescent labels for imaging cellular processes.
Nanoscience: Utilizing the aminomethyl group to functionalize the surface of nanoparticles. sinocurechem.com This surface modification can improve the stability, biocompatibility, and cellular uptake of nanoparticles for applications in targeted drug delivery and medical imaging. nih.govfrontiersin.orgmdpi.com The attached molecules can act as linkers to conjugate drugs, targeting ligands, or imaging agents to the nanoparticle surface. mdpi.com
The expansion into these fields will leverage the fundamental properties of this compound to create sophisticated tools and materials for biomedical and technological advancements.
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | DIPEA, 35°C, 6h | 83% | |
| 2 | Methanol, H₂SO₄ | 95% |
What spectroscopic methods are most effective for characterizing this compound?
Answer:
Critical techniques include:
- ¹H NMR : Resolves aromatic protons and aminomethyl groups. For example, δ = 3.86 ppm (s, 3H) corresponds to the methyl ester .
- HPLC : Determines purity (>97%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 179.22 for [M+H]⁺) .
Note : Discrepancies in spectral data (e.g., δ shifts) may arise from solvent polarity or impurities. Cross-validate with elemental analysis .
What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to limit inhalation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
How do structural modifications at the aminomethyl group affect reactivity and biological activity?
Answer:
- Reactivity : Substituents like acetyl (e.g., methyl 3-(acetamidomethyl)benzoate) reduce nucleophilicity, slowing alkylation but enhancing stability .
- Biological Activity : Analogues with hydroxyethyl or methylamino groups show preliminary affinity for enzymes/receptors, suggesting potential in drug discovery .
Q. Table 2: Structural Analogs and Properties
| Compound | Modification | Bioactivity Notes | Reference |
|---|---|---|---|
| Methyl 3-(methylamino)benzoate | Methylamino group | Inhibits cytochrome P450 | |
| Methyl 3-(hydroxyethyl)benzoate | Hydroxyethyl group | Binds to GABA receptors |
How to resolve contradictory analytical data (e.g., NMR, melting points)?
Answer:
Contradictions often stem from:
- Purity issues : Recrystallize using ethanol/water mixtures to remove impurities .
- Polymorphism : Test melting points under controlled heating rates (1–2°C/min) .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to compare δ values .
How does this compound compare to structural analogs?
Answer:
- Solubility : Higher water solubility than methyl 4-methylbenzoate due to the polar aminomethyl group .
- Stability : Less prone to hydrolysis than ester analogs with electron-withdrawing groups .
- Applications : Serves as a versatile intermediate for anticancer agents, unlike simpler benzoates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
